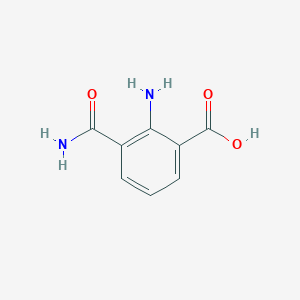

2-Amino-3-carbamoylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-3-carbamoylbenzoic acid” is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 . It is used for research purposes .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-3-carbamoylbenzoic acid” are not mentioned in the available data, amino acids in general can participate in a variety of reactions. They can act as both acids and bases due to the presence of amino and carboxyl functional groups .

Physical And Chemical Properties Analysis

Amino acids, including “2-Amino-3-carbamoylbenzoic acid”, are typically colorless, crystalline substances. Some amino acids can have a sweet or bitter taste. They have high melting points due to their ionic properties .

Scientific Research Applications

Building Block in Pharmaceuticals

Para-aminobenzoic acid (PABA), which is structurally similar to 2-Amino-3-carbamoylbenzoic acid, is a commonly used building block in pharmaceuticals . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, it is great for the development of a wide range of novel molecules with potential medical applications .

Anticancer Applications

PABA compounds, including 2-Amino-3-carbamoylbenzoic acid, have shown anticancer properties . This suggests their potential as therapeutic agents in future clinical trials for cancer treatment .

Anti-Alzheimer’s Applications

PABA compounds have also shown anti-Alzheimer’s properties . This indicates that 2-Amino-3-carbamoylbenzoic acid and its derivatives could be used in the development of drugs for Alzheimer’s disease .

Antibacterial Applications

The antibacterial properties of PABA compounds suggest that 2-Amino-3-carbamoylbenzoic acid could be used in the development of new antibacterial drugs .

Antiviral Applications

PABA compounds have demonstrated antiviral properties . This suggests that 2-Amino-3-carbamoylbenzoic acid could be used in the development of antiviral drugs .

Antioxidant Applications

A series of phenylcarbamoylbenzoic acid analogs, which are structurally similar to 2-Amino-3-carbamoylbenzoic acid, were designed, synthesized, and evaluated for their in vitro antioxidant activity . This suggests that 2-Amino-3-carbamoylbenzoic acid could be used in the treatment of oxidative stress .

Mechanism of Action

Target of Action

It’s known that many similar compounds interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s plausible that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds are known to participate in various biochemical pathways, including those involved in amino acid synthesis .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic effect .

Result of Action

The compound’s interaction with its targets could potentially lead to changes at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-carbamoylbenzoic acid . .

Future Directions

While specific future directions for “2-Amino-3-carbamoylbenzoic acid” are not mentioned in the available data, research in the field of amino acids is rapidly advancing. There is ongoing interest in developing new synthesis methods, exploring novel applications, and improving our understanding of these compounds .

properties

IUPAC Name |

2-amino-3-carbamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H2,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLACYRKCABKFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-2-(3-chlorophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2439050.png)

![2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride](/img/structure/B2439051.png)

![N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)

![(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2439055.png)

![N-(2-chlorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2439057.png)

![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2439059.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2439062.png)